Tetramethylammonium azide

Catalog No.
S12522567
CAS No.
999-77-9
M.F
C4H12N4
M. Wt
116.17 g/mol
Availability
In Stock
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Tetramethylammonium azide

CAS Number

999-77-9

Product Name

Tetramethylammonium azide

IUPAC Name

tetramethylazanium;azide

Molecular Formula

C4H12N4

Molecular Weight

116.17 g/mol

InChI

InChI=1S/C4H12N.N3/c1-5(2,3)4;1-3-2/h1-4H3;/q+1;-1

InChI Key

SUBUUGVBEKEFGW-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C.[N-]=[N+]=[N-]

Tetramethylammonium azide is a quaternary ammonium azide compound characterized by the formula  CH3 4N+N3\text{ CH}_3\text{ }_4\text{N}^+\text{N}_3^-. It consists of a tetramethylammonium cation and an azide anion. This compound is typically encountered as a white crystalline solid that is soluble in polar solvents such as water and methanol. Tetramethylammonium azide is notable for its stability under ambient conditions, making it a useful reagent in various

  • Azidation Reactions: It serves as a source of azide ions, facilitating the conversion of alkyl halides to alkyl azides. This process is often performed in non-polar solvents, yielding high conversions with minimal side products .
  • Curtius Rearrangement: In reactions involving acyl azides, tetramethylammonium azide can be used to generate isocyanates through Curtius rearrangement, which are highly reactive intermediates in organic synthesis .
  • Oxidative Azidation: The compound can catalyze oxidative α-azidation of carbonyl compounds, enhancing the formation of azido derivatives under mild conditions .

Tetramethylammonium azide can be synthesized through several methods:

  • Neutralization Method: A common approach involves the neutralization of tetramethylammonium hydroxide with sulfuric acid, followed by the addition of sodium azide. This method yields tetramethylammonium azide in good purity .
  • Phase Transfer Catalysis: The synthesis can also be achieved using phase transfer catalysis techniques, where tetramethylammonium salts facilitate the reaction between sodium azide and alkyl halides in organic solvents .
  • Reflux Method: Another method includes refluxing tetramethylammonium chloride with sodium azide in a suitable solvent, allowing for the formation of tetramethylammonium azide over time.

Tetramethylammonium azide finds applications in various fields:

  • Organic Synthesis: Primarily used as a reagent for synthesizing alkyl azides from halides, which are valuable intermediates in organic chemistry.
  • Polymer Chemistry: It is employed in the synthesis of azido-end functionalized polymers, allowing for further functionalization and modification .
  • Material Science: The compound's ability to introduce azide groups makes it useful in click chemistry applications for creating new materials.

Studies on the interactions involving tetramethylammonium azide focus mainly on its reactivity with various substrates rather than direct biological interactions. Its role as a phase transfer catalyst has been highlighted, particularly in enhancing the solubility and reactivity of sodium azide in organic reactions .

Tetramethylammonium azide shares similarities with other quaternary ammonium salts and azides. Below is a comparison with selected compounds:

CompoundStructureUnique Features
Tetrabutylammonium Azide C4H9)4N+N3\text{ C}_4\text{H}_{9})_4\text{N}^+\text{N}_3^-More hydrophobic; used for similar reactions but less soluble in polar solvents .
Sodium AzideNa+N3\text{Na}^+\text{N}_3^-Highly reactive; commonly used but less stable than tetramethylammonium azide .
Tetramethylammonium Hydroxide CH3 4N+OH\text{ CH}_3\text{ }_4\text{N}^+\text{OH}^-Strong base; used for various applications but distinct from azides .

Tetramethylammonium azide's unique combination of stability and solubility makes it particularly advantageous for synthetic applications compared to its counterparts.

Hydrogen Bond Acceptor Count

2

Exact Mass

116.106196400 g/mol

Monoisotopic Mass

116.106196400 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

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